4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate, also known as MOBA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields, including medicine, agriculture, and material science. MOBA is a heterocyclic compound that contains a benzoxathiol ring and an acrylate group.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is not fully understood. However, studies have shown that 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate inhibits the activity of certain enzymes that are involved in cell proliferation, leading to the inhibition of cancer cell growth. In agriculture, 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate inhibits the activity of an enzyme that is essential for the growth of weeds, leading to their death.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate inhibits the activity of certain enzymes that are involved in cell proliferation, leading to the inhibition of cancer cell growth. In vivo studies have shown that 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has low toxicity and does not cause any significant adverse effects in animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is its potential application in various fields, including medicine, agriculture, and material science. 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate. In medicine, further studies are needed to optimize the use of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate as an anticancer agent. In agriculture, further studies are needed to determine the optimal conditions for the use of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate as a herbicide. In material science, further studies are needed to explore the potential use of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate as a building block for the synthesis of new materials. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate in order to optimize its use in various applications.
Synthesis Methods
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-mercapto-5-hydroxybenzoxazole to form the benzoxathiol ring. Finally, the acrylate group is introduced through a Knoevenagel condensation reaction between the benzoxathiol ring and 4-chlorophenylacetaldehyde.
Scientific Research Applications
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been shown to have anticancer properties by inhibiting the proliferation of cancer cells. In agriculture, 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-chlorophenyl)acrylate has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] (E)-3-(4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5S/c1-27-17-9-5-15(6-10-17)21-18(11-12-19-22(21)30-23(26)29-19)28-20(25)13-4-14-2-7-16(24)8-3-14/h2-13H,1H3/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYGJNZHLYERNF-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=CC3=C2SC(=O)O3)OC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2E)-3-(4-chlorophenyl)prop-2-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.